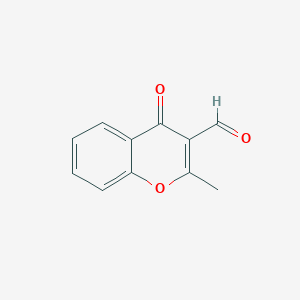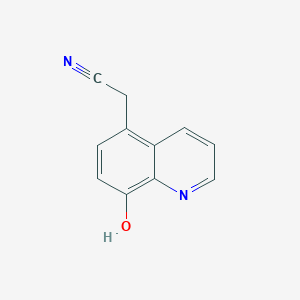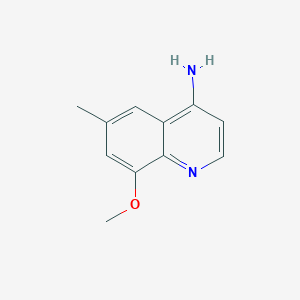
6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones Indenones are characterized by a fused ring structure consisting of a benzene ring and a cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Michael addition reaction, where a suitable Michael acceptor is reacted with an appropriate nucleophile under controlled conditions. For instance, the reaction of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one with aromatic amines can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as ultrasound irradiation and grinding have been found to be effective in enhancing the reaction efficiency and reducing the reaction time .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and ethyl groups, using suitable nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Sodium borohydride in methanol.
Substitution: Aromatic amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-indenone: Similar in structure but with a methyl group instead of an ethyl group.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Similar but with additional methoxy groups.
Uniqueness
6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
6-ethyl-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-8-6-10-9(4-5-11(10)13)7-12(8)14-2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
QVTGADLKHVAOOB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C2CCC(=O)C2=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11908240.png)










![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)


